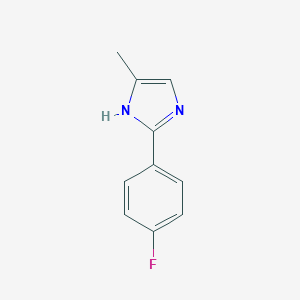

2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUQCSPMWMEIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146582 | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104575-40-8 | |

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104575-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and efficient synthesis pathway for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthesis route described is a modification of the Debus-Radziszewski imidazole synthesis, a classic and versatile method for constructing the imidazole ring. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a summary of relevant quantitative data to aid in its practical application.

Core Synthesis Pathway: The Debus-Radziszewski Reaction

The most direct and widely applicable method for the synthesis of this compound is the Debus-Radziszewski reaction.[1] This multicomponent reaction involves the condensation of three key precursors: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1] For the target molecule, the specific reactants are:

-

1,2-Dicarbonyl Compound: Methylglyoxal (provides the C4-methyl-imidazole backbone).

-

Aldehyde: 4-Fluorobenzaldehyde (provides the 2-(4-fluorophenyl) substituent).

-

Ammonia Source: Ammonium acetate (provides the nitrogen atoms for the imidazole ring).

The overall reaction proceeds in a one-pot fashion, offering operational simplicity and good atom economy.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Radziszewski synthesis of related 2-aryl-4-methyl-imidazoles.

Materials and Reagents:

-

4-Fluorobenzaldehyde (99%)

-

Methylglyoxal (40% solution in water)

-

Ammonium acetate (≥98%)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), methylglyoxal (40% aqueous solution, 1.1 eq), and a significant excess of ammonium acetate (5.0-10.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating. Alternatively, a mixture of ethanol and water can be employed.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-aryl-4/5-substituted imidazoles via the Radziszewski reaction, which can be used as a benchmark for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | ||

| Aldehyde | 1.0 eq | Limiting reagent |

| 1,2-Dicarbonyl | 1.0 - 1.2 eq | A slight excess can be used. |

| Ammonium Acetate | 5.0 - 10.0 eq | A large excess is crucial for driving the reaction. |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid or Ethanol/Water | Acetic acid is a common solvent and catalyst. |

| Temperature | 80 - 120 °C (Reflux) | Higher temperatures generally lead to faster reaction rates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |

| Yield | 40 - 85% | Highly dependent on the specific substrates and reaction conditions. |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

The imidazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[1][2] The biological activity of imidazole derivatives is often modulated by the nature and position of substituents on the imidazole ring.[3] This guide explores the potential mechanisms of action of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole by examining the established activities of closely related analogues.

Potential Mechanisms of Action Based on Structurally Related Compounds

Based on the available literature for analogous compounds, three primary potential mechanisms of action for this compound are proposed:

-

Positive Allosteric Modulation of GABA-A Receptors

-

Anticancer Activity via Kinase Inhibition (VEGFR-2, CDK2A)

-

Antiproliferative Effects through Tubulin Polymerization Inhibition

Potential as a Positive Allosteric Modulator (PAM) of GABA-A Receptors

Structurally similar compounds, specifically 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, have been identified as positive allosteric modulators of the α1β2γ2 subtype of the GABA-A receptor.[4][5][6] These compounds bind to the α1/γ2 interface, a site distinct from the GABA binding site, and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[4][5][6]

Signaling Pathway

The binding of a GABA-A PAM enhances the inhibitory neurotransmission mediated by GABA.

Caption: Potential GABA-A PAM signaling pathway.

Experimental Protocols for Related Compounds

The following protocols are based on studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.[4][5]

-

Electrophysiological Recordings:

-

HEK-293 cells expressing the human α1β2γ2 GABA-A receptor subtype are used.

-

Whole-cell patch-clamp recordings are performed to measure GABA-activated chloride currents (I-GABA).

-

The test compound is co-applied with GABA to determine its effect on the GABA-induced current.

-

An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.

-

-

Molecular Docking:

-

A homology model of the α1β2γ2 GABA-A receptor is used.

-

The benzodiazepine binding site at the α1/γ2 interface is defined as the docking region.

-

Computational docking simulations are performed to predict the binding pose and affinity of the compound.

-

Potential as an Anticancer Agent via Kinase Inhibition

Derivatives of 2-(4-fluorophenyl) imidazol-5-one have been synthesized and evaluated as anticancer agents.[7][8] These compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[7][8] Inhibition of these kinases can disrupt tumor angiogenesis and cell cycle progression, respectively.

Signaling Pathways

Inhibition of VEGFR-2 and CDK2A can lead to reduced tumor growth and proliferation.

Caption: Potential anticancer signaling pathways.

Quantitative Data for Related Imidazol-5-one Derivatives

The following data is for compounds structurally related to 2-(4-fluorophenyl) imidazol-5-ones.[7][8]

| Compound ID | Target | IC50 | Cancer Cell Line | IC50 (µM) |

| 6 | VEGFR-2 | 67 nM | - | - |

| 26 | CDK2A | 0.66 µM | - | - |

| 30 | - | - | PC3 | 8.15 |

| 4 | - | - | Hela, MCF-7, PC3, HCT-116 | 10.58 - 11.45 |

| 18 | - | - | Hela, MCF-7, PC3, HCT-116 | 10.58 - 11.45 |

Experimental Protocols for Related Compounds

-

In Vitro Kinase Inhibition Assay: [7][8]

-

Recombinant human VEGFR-2 or CDK2A enzyme is used.

-

The assay is performed in a microplate format with a suitable substrate and ATP.

-

The test compound is incubated with the enzyme, and the reaction is initiated by adding ATP.

-

Enzyme activity is measured, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

-

-

Cell Viability Assay (MTT Assay): [7][8]

-

Cancer cell lines (e.g., Hela, MCF-7, PC3, HCT-116) are seeded in 96-well plates.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT reagent is added, and the resulting formazan crystals are dissolved.

-

Absorbance is measured, and the IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Potential as an Antiproliferative Agent via Tubulin Polymerization Inhibition

A series of 2-aryl-4-benzoyl-imidazole (ABI) analogues have been identified as potent inhibitors of tubulin polymerization.[9][10][11] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Workflow

The investigation of antitubulin agents typically follows a workflow from in vitro to cell-based assays.

Caption: Experimental workflow for antitubulin agents.

Quantitative Data for a Related ABI Analogue

| Compound ID | Average IC50 (nM) across melanoma and prostate cancer cell lines |

| Best ABI-III analogue | 3.8 |

Data from a study on novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues.[11]

Experimental Protocols for Related Compounds

-

Tubulin Polymerization Assay: [10][11]

-

Purified tubulin is incubated with the test compound in a polymerization buffer.

-

The mixture is warmed to 37°C to induce polymerization.

-

The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time.

-

Inhibitory activity is determined by the reduction in the rate and extent of polymerization.

-

-

Cell Cycle Analysis: [12]

-

Cancer cells are treated with the test compound for a set duration (e.g., 24 hours).

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

-

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the pharmacological profiles of structurally related compounds provide a strong basis for future research. The evidence points towards three plausible and compelling hypotheses: positive allosteric modulation of GABA-A receptors, anticancer activity through kinase inhibition, or antiproliferative effects via inhibition of tubulin polymerization. The experimental protocols and data presented in this guide offer a comprehensive framework for the systematic investigation of this promising compound. Further studies are warranted to determine the precise molecular target(s) and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. scialert.net [scialert.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of a 2-(4-Fluorophenyl)-Imidazole Derivative: A Technical Guide

Disclaimer: The crystal structure for "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" is not publicly available in the searched scientific literature. This guide provides a comprehensive analysis of a closely related compound, 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole , for which detailed crystallographic data has been published. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their structural versatility allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorophenyl group at the 2-position of the imidazole ring is a common strategy in drug design to enhance metabolic stability and binding affinity. This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, offering insights into its molecular geometry, crystal packing, and the experimental procedures used for its characterization.

Crystallographic Data

The crystal structure of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical Formula | C₁₈H₁₇FN₂ |

| Formula Weight | 280.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8888 (2) |

| b (Å) | 7.6693 (1) |

| c (Å) | 20.1017 (3) |

| β (°) | 95.915 (1) |

| Volume (ų) | 1516.40 (4) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Density (calculated) (g/cm³) | 1.228 |

| Absorption Coefficient (mm⁻¹) | 0.65 |

| F(000) | 592 |

| Crystal Size (mm³) | 0.49 × 0.35 × 0.17 |

| θ range for data collection (°) | 4.38 to 72.43 |

| Index ranges | -12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -24 ≤ l ≤ 24 |

| Reflections collected | 7060 |

| Independent reflections | 3181 [R(int) = 0.018] |

| Completeness to θ = 72.43° | 99.8 % |

| Data / restraints / parameters | 3181 / 0 / 194 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.153 |

| R indices (all data) | R1 = 0.055, wR2 = 0.161 |

| Largest diff. peak and hole (e.Å⁻³) | 0.18 and -0.22 |

Molecular Structure

The asymmetric unit of the crystal contains one molecule of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. The imidazole ring is essentially planar. The fluorophenyl and methylphenyl rings are twisted with respect to the imidazole core. Selected bond lengths, bond angles, and torsion angles are presented in Tables 2, 3, and 4, respectively.

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length |

| F1 | C24 | 1.363 (2) |

| N1 | C2 | 1.353 (2) |

| N1 | C5 | 1.385 (2) |

| N1 | C11 | 1.443 (2) |

| N3 | C2 | 1.321 (2) |

| N3 | C4 | 1.387 (2) |

| C2 | C21 | 1.474 (2) |

| C4 | C5 | 1.371 (2) |

| C4 | C41 | 1.489 (3) |

| C5 | C51 | 1.492 (3) |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C2 | N1 | C5 | 108.5 (1) |

| C2 | N1 | C11 | 125.8 (1) |

| C5 | N1 | C11 | 125.6 (1) |

| C2 | N3 | C4 | 108.8 (1) |

| N1 | C2 | N3 | 112.0 (1) |

| N1 | C2 | C21 | 120.7 (1) |

| N3 | C2 | C21 | 127.3 (1) |

| N3 | C4 | C5 | 107.8 (2) |

| N3 | C4 | C41 | 122.0 (2) |

| C5 | C4 | C41 | 130.2 (2) |

| N1 | C5 | C4 | 102.9 (1) |

| N1 | C5 | C51 | 124.3 (2) |

| C4 | C5 | C51 | 132.8 (2) |

Table 4: Selected Torsion Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

| C5 | N1 | C2 | N3 | -0.1 (2) |

| C2 | N1 | C5 | C4 | 0.2 (2) |

| C2 | N3 | C4 | C5 | -0.2 (2) |

| N1 | C2 | N3 | C4 | 0.1 (2) |

| N3 | C4 | C5 | N1 | 0.0 (2) |

| C2 | N1 | C11 | C12 | 107.2 (2) |

| C2 | N1 | C11 | C16 | -72.0 (2) |

| N1 | C2 | C21 | C22 | 161.7 (2) |

| N1 | C2 | C21 | C26 | -18.9 (2) |

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole[1]

A mixture of biacetyl (1.29 g, 15 mmol), p-toluidine (1.61 g, 15 mmol), 4-fluorobenzaldehyde (1.86 g, 15 mmol), and ammonium acetate (1.16 g, 15 mmol) in ethanol (20 mL) was refluxed for 6 hours. After cooling, the reaction mixture was poured into ice-cold water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield the title compound.

Caption: Synthetic workflow for 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole.

Single-Crystal X-ray Diffraction

A suitable single crystal was mounted on a goniometer. Data were collected on an Oxford Diffraction Xcalibur diffractometer with an Atlas detector using Cu Kα radiation. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Potential Signaling Pathways and Therapeutic Relevance

While the specific biological activity of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole has not been reported, the broader class of 2-phenyl-imidazole derivatives has been extensively studied for various therapeutic applications. These compounds are known to interact with multiple biological targets, suggesting a polypharmacological profile. The diagram below illustrates some of the key signaling pathways and targets that are potentially modulated by this class of compounds, leading to various biological effects.

Caption: Potential signaling pathways and therapeutic targets of 2-phenyl-imidazole derivatives.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, a representative member of the 2-(4-fluorophenyl)-imidazole class of compounds. The presented data on its molecular geometry, crystal packing, and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The exploration of potential signaling pathways highlights the therapeutic promise of this chemical scaffold and may guide the design of novel imidazole-based therapeutic agents.

References

In Silico Analysis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Technical Guide to Molecular Modeling and Docking Studies

Disclaimer: As of late 2025, specific in silico modeling and molecular docking studies for the compound 2-(4-Fluorophenyl)-4-methyl-1H-imidazole are not available in the public domain. This technical guide, therefore, presents a comprehensive and detailed hypothetical framework for such a study, based on established methodologies and data from closely related imidazole derivatives. The quantitative data herein is illustrative and should be treated as a realistic projection for academic and research purposes.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuromodulatory effects. The specific compound, this compound, possesses structural motifs—a fluorophenyl group and a substituted imidazole core—that suggest potential for significant biological activity. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity.

In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are indispensable tools in modern drug discovery. They provide crucial insights into the molecular interactions between a ligand and its target protein, predict pharmacokinetic properties, and help prioritize candidates for synthesis and further experimental validation, thereby accelerating the drug development pipeline.

This guide outlines a robust in silico workflow for investigating the therapeutic potential of this compound, focusing on its hypothetical interaction with the GABA-A receptor, a validated target for other fluorophenyl-imidazole derivatives.

Hypothetical Biological Target: GABA-A Receptor

Based on studies of structurally similar compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, the α1β2γ2 subtype of the GABA-A receptor is a plausible and compelling target. These receptors are ligand-gated ion channels that mediate the inhibitory effects of GABA in the central nervous system. Positive allosteric modulators (PAMs) that bind to the benzodiazepine site at the α/γ subunit interface enhance GABAergic neurotransmission and are used to treat anxiety, insomnia, and seizure disorders.

Signaling Pathway

The binding of a PAM to the GABA-A receptor potentiates the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

A Technical Guide to 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Literature Review and Background

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive literature on the synthesis and biological activity of the specific compound, 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, is limited. This guide provides a comprehensive overview based on established synthetic methodologies for structurally related 2-aryl-4-methyl-imidazoles and the reported biological activities of close structural analogs. The information presented aims to serve as a foundational resource for researchers interested in this chemical scaffold.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into drugs with a wide range of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and neurological activities. The substitution of a 4-fluorophenyl group at the 2-position of the imidazole ring is a common strategy to enhance metabolic stability and modulate biological activity. This, combined with a methyl group at the 4-position, presents a molecule with potential for further investigation and development. This technical guide summarizes the likely synthetic routes to this compound and explores its potential biological activities by reviewing the literature on its close structural analogs.

Synthesis and Chemical Properties

A plausible synthetic workflow for this compound is outlined below.

General Experimental Protocol for 2-Aryl-4-methyl-imidazole Synthesis

The following is a generalized experimental protocol adapted from methodologies for similar compounds.

-

Reaction Setup: To a solution of methylglyoxal (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add 4-fluorobenzaldehyde (1.0 eq) and a source of ammonia, such as ammonium acetate (2-3 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Potential Biological Activities and Background from Structural Analogs

The biological profile of this compound can be inferred from the activities of its close structural analogs. The 2-(4-fluorophenyl)imidazole moiety is a key pharmacophore in compounds targeting various biological systems.

Neurological Disorders: GABA-A Receptor Modulation

Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole , a close analog with a fused benzene ring, have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2][3] These compounds show promise for treating neurological dysfunctions.[3] The 4-fluorophenyl group is crucial for enhancing metabolic stability without negatively impacting molecular recognition at the receptor.[1][2][3]

Experimental Protocol for Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: A mixture of 1,2-phenylenediamine (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol is treated with sodium metabisulfite (1.5 eq) in water.[2] The reaction mixture is stirred, and the resulting product is purified by column chromatography.[2]

Anticancer Activity

Structurally related 2-(4-fluorophenyl)imidazol-5-ones have demonstrated significant anticancer activity against various cancer cell lines.[4][5][6] These compounds have been shown to inhibit key enzymes involved in cancer progression, such as CDK2A and VEGFR-2.[4][5]

Table 1: In Vitro Anticancer Activity of 2-(4-fluorophenyl)imidazol-5-one Derivatives [4][5]

| Compound | Cell Line | IC50 (µM) | Target |

| Compound 6 | - | - | VEGFR-2 (IC50 = 67 nM) |

| Compound 26 | - | - | CDK2A (IC50 = 0.66 µM) |

| Compound 30 | PC3 | 8.15 | - |

| Compound 4 | Various | 10.58 - 11.45 | - |

| Compound 18 | Various | 10.58 - 11.45 | - |

General Experimental Protocol for Synthesis of 2-(4-fluorophenyl)imidazol-5-ones: A mixture of 2-(4-fluorophenyl)-4-substituted-oxazol-5(4H)-one (1.0 eq), an appropriate aromatic amine (1.0 eq), and fused sodium acetate in glacial acetic acid is refluxed overnight.[4] The product is then filtered, washed, and recrystallized.[4]

Anti-inflammatory Activity

A substituted fluorophenyl imidazole, methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate , has been shown to possess significant in vivo anti-inflammatory effects in a murine model of Acute Respiratory Distress Syndrome (ARDS).[7][8] The anti-inflammatory action is attributed, at least in part, to the inhibition of p38 MAPK and NF-κB phosphorylation.[7][8]

Conclusion

While direct experimental data on this compound is not extensively documented, the analysis of its structural analogs provides a strong foundation for predicting its synthetic accessibility and potential biological activities. The established synthetic routes for 2,4-disubstituted imidazoles are likely applicable for its preparation. Furthermore, the recurring observation of potent neurological, anticancer, and anti-inflammatory activities in closely related compounds suggests that this compound is a promising candidate for further investigation in drug discovery and development programs. This guide serves as a starting point for researchers to explore the therapeutic potential of this and similar imidazole-based scaffolds.

References

- 1. 2-(4-FLUORO-PHENYL)-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-4-methyl-1H-imidazole and its derivatives, compounds of significant interest in medicinal chemistry due to the broad biological activities exhibited by the imidazole scaffold. This document details synthetic methodologies, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers engaged in the design and development of novel imidazole-based therapeutic agents.

Core Synthesis Strategies

The construction of the 2-aryl-4-methyl-1H-imidazole core is most effectively achieved through multicomponent condensation reactions, primarily based on the well-established Debus-Radziszewski imidazole synthesis. This approach offers a convergent and atom-economical route to highly substituted imidazoles from simple, commercially available starting materials.

The general synthetic pathway involves the condensation of three key components:

-

An aldehyde (in this case, 4-fluorobenzaldehyde)

-

A 1,2-dicarbonyl compound (such as methylglyoxal or a derivative)

-

A source of ammonia (commonly ammonium acetate)

A plausible and widely applicable method for the synthesis of 4-methylimidazoles involves reacting methylglyoxal with ammonia and an aldehyde in an aqueous solution. A key parameter for this reaction is maintaining a pH above 7.[1]

Radziszewski Imidazole Synthesis

The Radziszewski reaction and its modifications provide a robust platform for the synthesis of 2,4-disubstituted imidazoles. The general mechanism involves the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring after cyclization and oxidation.

A general experimental protocol for a Radziszewski-type synthesis of a 2-aryl-4,5-dimethyl-1H-imidazole analog, which can be adapted for the synthesis of the target molecule, involves the refluxing of a mixture of the diketone, aldehyde, an amine, and ammonium acetate in ethanol.[2] For the synthesis of this compound, methylglyoxal would be the appropriate dicarbonyl starting material.

Experimental Protocols

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general procedure can be extrapolated from the synthesis of analogous compounds. The following is a representative protocol based on established methodologies.

General Protocol for the Synthesis of this compound

Materials:

-

Methylglyoxal (40% solution in water)

-

4-Fluorobenzaldehyde

-

Ammonium acetate

-

Ethanol or Glacial Acetic Acid

-

Aqueous Ammonia solution

Procedure:

-

To a round-bottom flask, add ammonium acetate (2-3 equivalents) and a suitable solvent such as ethanol or glacial acetic acid.

-

Add 4-fluorobenzaldehyde (1 equivalent) to the mixture.

-

Slowly add methylglyoxal (1 equivalent) to the reaction mixture. If using an aqueous solution of methylglyoxal, the pH of the reaction should be adjusted to be above 7 using an aqueous ammonia solution.[1]

-

The reaction mixture is then heated to reflux for several hours (typically 2-6 hours) and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If glacial acetic acid is used as the solvent, the mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or aqueous ammonia).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Quantitative data for the target molecule and its close analogs are crucial for characterization and comparison. The following tables summarize key data points gathered from the literature for related compounds.

Table 1: Synthesis and Characterization of 2-(4-Fluorophenyl)-imidazole Analogs

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole | 4-Methylbenzene-1,2-diamine, 4-Fluorobenzaldehyde | Na2S2O5, EtOH, H2O, 70°C, 24h | 92 | - | [3] |

| 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole | Biacetyl, p-Toluidine, Ammonium acetate, p-Fluorobenzaldehyde | EtOH, reflux, 7 days | 46 | - | [2] |

| 4-Methylimidazole | Methylglyoxal, Formaldehyde, Aqueous Ammonia | Aqueous solution, pH > 7 | up to 80 | - | [1] |

Table 2: Spectroscopic Data for a Related Compound: 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole

| Data Type | Chemical Shift (δ ppm) or m/z |

| ¹H NMR (500 MHz, DMSO-d6) | 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H) |

| ¹³C NMR (126 MHz, DMSO-d6) | 163.51 (d, J = 247.47 Hz), 152.92, 142.82, 136.77, 131.86 (d, J = 9.05 Hz), 126.97 (d, J = 3.02 Hz), 123.35, 122.89, 119.71, 116.47 (d, J = 21.73 Hz), 111.18 |

| ¹⁹F NMR (471 MHz, DMSO-d6) | -110.85 (s, 1F) |

| LC-MS (ESI) | calcd for C17H15FN2O2, 299.115 [M + H⁺]; found, 299.250 [M + H⁺] |

| Data is for a derivative and should be used for comparative purposes.[3] |

Biological and Pharmacological Context

Imidazole-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] These activities include, but are not limited to, antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5]

The introduction of a fluorophenyl group at the 2-position of the imidazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. For instance, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential applications in neuroscience.[3][6][7] Analogs of 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer activity.[8]

The 4-methyl substituent on the imidazole ring can also modulate the biological activity and selectivity of the compound. Therefore, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents.

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic process, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.

Caption: General Radziszewski synthesis pathway.

Caption: A typical experimental workflow.

References

- 1. US4377696A - Preparation of 4-methylimidazoles - Google Patents [patents.google.com]

- 2. 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Initial Toxicity Screening of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Technical Guide

Disclaimer: As of the latest literature review, no specific initial toxicity screening data for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole has been published. This document, therefore, serves as a technical guide outlining a recommended course of action for its initial toxicological evaluation, based on established protocols and data from structurally related compounds.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development, drawing interest for its unique structural motifs.[1] While related imidazole derivatives have been investigated for various biological activities, including anticancer and antifungal properties, a comprehensive toxicological profile of this specific molecule is not publicly available.[1][2][3] Data on the structurally similar 2-(4-fluorophenyl)-1H-benzo[d]imidazole suggests a potentially favorable safety profile, showing no significant cytotoxic effects in HepG2 human hepatoma cells at concentrations up to 50 μM.[4][5] However, the toxicological profile of the imidazole scaffold can vary significantly with substitution, as evidenced by the carcinogenicity and neurotoxicity of 4-methylimidazole (4-MI) in animal studies.[6][7] Therefore, a systematic initial toxicity screening is imperative to characterize the safety profile of this compound.

This guide outlines a standard workflow for the initial toxicity screening of a novel chemical entity, encompassing in vitro assessments of cytotoxicity, genotoxicity, and hepatotoxicity, followed by a preliminary in vivo acute oral toxicity study.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step in toxicological screening is to determine the concentrations at which the compound elicits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

-

Cell Culture: Human cell lines, such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[9]

-

Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.[10] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]

-

Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the insoluble formazan crystals.[8][10]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

MTT Assay Experimental Workflow

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HEK293 | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 65.7 | |

| HeLa | 24 | > 100 |

| 48 | 92.4 | |

| 72 | 78.1 | |

| (Hypothetical Data) |

In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage. A standard initial screening includes the Ames test for mutagenicity and the Comet assay for DNA strand breaks.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[1][5] The assay detects the mutagenic potential of a compound by its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[5]

-

Strain Selection: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.[2]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[5][11]

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.[11]

-

Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.[5]

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15]

-

Cell Treatment: A suitable cell line (e.g., human lymphocytes or TK6 cells) is exposed to different concentrations of the test compound for a short period.

-

Cell Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.[14]

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[13]

-

Alkaline Unwinding and Electrophoresis: The DNA is exposed to an alkaline solution to unwind the DNA and is then subjected to electrophoresis.[3][15] DNA with strand breaks will migrate from the nucleus towards the anode, forming a "comet" shape.[15]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail and the tail length.

In Vitro Genotoxicity Screening Workflow

Data Presentation: In Vitro Genotoxicity

Ames Test Results

| Strain | Metabolic Activation (S9) | Result |

|---|---|---|

| TA98 | - | Negative |

| + | Negative | |

| TA100 | - | Negative |

| + | Negative | |

| TA1535 | - | Negative |

| + | Negative | |

| TA1537 | - | Negative |

| + | Negative | |

| WP2 uvrA | - | Negative |

| + | Negative |

(Hypothetical Data)

Comet Assay Results

| Cell Line | Concentration (µM) | % Tail DNA (Mean ± SD) |

|---|---|---|

| TK6 | 0 (Control) | 4.5 ± 1.2 |

| 10 | 5.1 ± 1.5 | |

| 50 | 6.8 ± 2.1 | |

| 100 | 8.2 ± 2.5 |

(Hypothetical Data)

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury is a major concern in drug development. An initial assessment of hepatotoxicity can be performed using human liver cell lines, such as HepG2.[16][17]

Experimental Protocol: HepG2 Assay

-

Cell Culture and Exposure: HepG2 cells are cultured and exposed to a range of concentrations of the test compound for 24 and 48 hours.[17][18]

-

Multiparametric Analysis: Several endpoints can be assessed to provide a comprehensive view of potential liver toxicity.[16][17]

-

Cytotoxicity: Measured by assays like MTT or LDH leakage.

-

Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using fluorescent dyes (e.g., JC-1).[16]

-

Oxidative Stress: Evaluated by measuring the levels of reactive oxygen species (ROS).[19]

-

Steatosis (Lipid Accumulation): Detected by staining with dyes like Nile Red.

-

In Vitro Hepatotoxicity Assay Workflow

Data Presentation: In Vitro Hepatotoxicity

| Endpoint | 24h Exposure | 48h Exposure | Conclusion |

| Cell Viability (IC50) | > 100 µM | 95.5 µM | Low cytotoxicity |

| Mitochondrial Potential | No significant change | Slight decrease at 100 µM | Low mitochondrial toxicity |

| ROS Production | No significant increase | No significant increase | No evidence of oxidative stress |

| Steatosis | Negative | Negative | No evidence of steatosis |

| (Hypothetical Data) |

In Vivo Acute Oral Toxicity

A preliminary in vivo study is necessary to understand the compound's effects in a whole organism. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[4][6]

Experimental Protocol: OECD 423

-

Animal Selection: Healthy, young adult rodents (preferably female rats) are used.[20]

-

Dose Administration: The compound is administered orally by gavage in a single dose.[20][21] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg body weight) based on any available information.[4]

-

Stepwise Procedure: The test proceeds in a stepwise manner, using 3 animals per step. The outcome of each step (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose.

-

If no mortality occurs, the test is repeated at a higher dose.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[21]

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

-

Classification: Based on the observed mortality at different dose levels, the compound is classified into a GHS (Globally Harmonized System) toxicity category.

Acute Oral Toxicity (OECD 423) Workflow

Data Presentation: In Vivo Acute Oral Toxicity

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | GHS Category |

| 300 | 3 | 0/3 | None observed | - |

| 2000 | 3 | 1/3 | Lethargy in one animal | Category 5 or Unclassified |

| (Hypothetical Data) |

This technical guide outlines a standard and robust workflow for the initial toxicity screening of this compound. By systematically evaluating its in vitro cytotoxicity, genotoxicity, and hepatotoxicity, followed by a preliminary in vivo acute toxicity assessment, researchers and drug development professionals can establish a foundational safety profile for this compound. This data is critical for making informed decisions regarding its potential for further development as a therapeutic agent.

References

- 1. Ames test - Wikipedia [en.wikipedia.org]

- 2. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]

- 3. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 15. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. umwelt-online.de [umwelt-online.de]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

These application notes provide detailed protocols for the in vitro evaluation of the biological activity of the compound 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The described assays are designed for researchers, scientists, and drug development professionals to assess its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Overview

Imidazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] This document outlines standardized in vitro assay protocols to determine the biological efficacy of this compound. The protocols provided cover cytotoxicity screening, antimicrobial susceptibility testing, and specific enzyme inhibition assays.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| PC3 | Prostate Cancer | Data to be determined |

| HCT-116 | Colon Cancer | Data to be determined |

| Doxorubicin (Control) | - | Reference value |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | Zone of Inhibition (mm) at 100 µg/mL | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative bacteria | Data to be determined | Data to be determined |

| Candida albicans | Fungus | Data to be determined | Data to be determined |

| Ciprofloxacin (Control) | - | Reference value | Reference value |

| Fluconazole (Control) | - | Reference value | Reference value |

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Principle | IC50 (nM) |

| VEGFR-2 | Kinase Activity | Data to be determined |

| CDK2A | Kinase Activity | Data to be determined |

| Sorafenib (Control) | - | Reference value |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methods used for evaluating the antiproliferative activity of other imidazole derivatives.[1][2]

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC3, HCT-116)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol is based on standardized methods for assessing the antimicrobial activity of novel compounds.[3]

Objective: To screen this compound for its antimicrobial activity against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile filter paper disks (6 mm diameter)

-

This compound

-

DMSO

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Microbial culture broths (e.g., Tryptic Soy Broth, Yeast Peptone Dextrose Broth)

Procedure:

-

Prepare Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.

-

Disk Preparation: Dissolve the test compound in DMSO to a final concentration (e.g., 100 µg/mL). Impregnate sterile filter paper disks with a known amount of the compound solution. Allow the solvent to evaporate.

-

Disk Placement: Place the impregnated disks, along with a negative control (DMSO) and positive control (standard antibiotic) disks, onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for anticancer drugs. Imidazole derivatives have been evaluated for their inhibitory activity against kinases like VEGFR-2.[4]

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, VEGFR-2 enzyme, and the substrate.

-

Initiate Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure Luminescence: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Safety Precautions

Standard laboratory safety precautions should be followed when handling all chemicals and biological materials. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All experiments should be conducted in a suitable laboratory environment, such as a biological safety cabinet for cell culture work. Dispose of all chemical and biological waste according to institutional guidelines.

References

- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Application Notes and Protocols: 2-(4-Fluorophenyl)-4-methyl-1H-imidazole as a Putative Fluorescent Probe

Disclaimer: The following application notes and protocols are designed as a research guideline for investigating the potential of "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" as a fluorescent probe. As of the date of this document, specific applications and detailed photophysical data for this compound are not extensively reported in scientific literature. The methodologies and expected data are based on studies of structurally similar imidazole-based fluorescent sensors.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their structural versatility, electron-rich nature, and ability to coordinate with various analytes. The strategic incorporation of a fluorophenyl group can enhance photophysical properties such as quantum yield and photostability. This document outlines the potential applications and investigational protocols for "this compound" as a fluorescent probe for researchers in chemical biology, materials science, and drug discovery.

Synthesis of this compound

A plausible synthetic route for this compound is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source).

Protocol 2.1: One-Pot Synthesis

-

Materials:

-

Methylglyoxal (40% in water)

-

4-Fluorobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and methylglyoxal (10 mmol) in glacial acetic acid (30 mL).

-

Add ammonium acetate (20 mmol) to the solution.

-

Reflux the mixture with stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Photophysical Characterization

The following protocols are essential for determining the fundamental fluorescent properties of the synthesized compound.

Protocol 3.1: Determination of Spectroscopic Properties

-

Materials:

-

Synthesized this compound

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the compound (e.g., 1 mM in DMSO).

-

Prepare a dilute working solution (e.g., 10 µM) in the desired solvent.

-

UV-Vis Absorption: Scan the absorbance of the working solution from 200 to 600 nm to determine the absorption maxima (λabs).

-

Fluorescence Spectra:

-

Excite the sample at its longest wavelength absorption maximum.

-

Record the emission spectrum over a suitable wavelength range to determine the emission maximum (λem).

-

To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation wavelengths.

-

-

Protocol 3.2: Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield can be determined using a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Procedure:

-

Prepare a series of solutions of the sample and the standard of varying, low absorbances (<0.1) at the excitation wavelength.

-

Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent.

-

Table 1: Hypothetical Photophysical Properties

| Property | Hypothetical Value | Conditions |

| Absorption Max (λabs) | 310 nm | 10 µM in Ethanol |

| Emission Max (λem) | 450 nm | 10 µM in Ethanol, λex = 310 nm |

| Stokes Shift | 140 nm | - |

| Molar Absorptivity (ε) | 15,000 M-1cm-1 | at 310 nm in Ethanol |

| Quantum Yield (ΦF) | 0.35 | vs. Quinine Sulfate in Ethanol |

Application as a Fluorescent Probe for Metal Ion Detection

The nitrogen atoms in the imidazole ring provide potential coordination sites for metal ions, which can lead to changes in the compound's fluorescence properties (e.g., quenching or enhancement).

Protocol 4.1: Screening for Metal Ion Selectivity

-

Materials:

-

Stock solution of the probe (1 mM in DMSO).

-

Stock solutions of various metal perchlorates or chlorides (e.g., Cu2+, Zn2+, Fe3+, Hg2+, etc.) (10 mM in water).

-

Buffer solution (e.g., HEPES, pH 7.4).

-

-

Procedure:

-

Prepare a series of cuvettes containing the probe at a final concentration of 10 µM in the buffer.

-

Add a 10-fold excess of each metal ion solution to separate cuvettes.

-

Incubate for a short period (e.g., 5 minutes).

-

Measure the fluorescence emission spectrum for each sample.

-

Identify metal ions that cause a significant change in fluorescence intensity.

-

Protocol 4.2: Titration and Determination of Detection Limit

-

Procedure:

-

Prepare a solution of the probe (10 µM) in the buffer.

-

Sequentially add increasing concentrations of the target metal ion (the one identified in Protocol 4.1).

-

After each addition, record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at λem against the metal ion concentration.

-

Calculate the limit of detection (LOD) using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

-

Table 2: Hypothetical Sensing Performance for Cu2+

| Parameter | Hypothetical Value | Conditions |

| Analyte | Cu2+ | - |

| Fluorescence Response | Quenching | - |

| Linear Range | 0 - 10 µM | HEPES buffer, pH 7.4 |

| Limit of Detection (LOD) | 50 nM | Based on 3σ/k |

| Binding Stoichiometry | 1:1 (Probe:Cu2+) | Determined by Job's plot analysis |

Putative Signaling Pathway

For many imidazole-based probes, fluorescence quenching upon binding to paramagnetic metal ions like Cu2+ is often attributed to a photoinduced electron transfer (PET) mechanism.

Application Notes and Protocols for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole in High-Throughput Screening

I. Introduction

2-(4-Fluorophenyl)-4-methyl-1H-imidazole belongs to a class of fluorophenyl imidazole derivatives that are of significant interest in medicinal chemistry and drug discovery.[1] The incorporation of a fluorophenyl group can enhance biological activity, making these compounds valuable scaffolds for developing novel therapeutics.[2] Related compounds have been investigated for their potential as positive allosteric modulators (PAMs) of the GABA-A receptor and for their cytotoxic effects against various cancer cell lines.[3][4] High-throughput screening (HTS) provides an efficient approach to systematically evaluate libraries of such compounds to identify promising lead candidates for further development.[5]

II. Mechanism of Action (Hypothesized)

Based on the activity of analogous compounds, this compound may exhibit activity through various mechanisms:

-

GABA-A Receptor Modulation: Similar to 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, this compound could act as a positive allosteric modulator of the α1β2γ2 subtype of the GABA-A receptor.[3][6][7] This would involve binding to the benzodiazepine site at the α1/γ2 interface, enhancing the effect of GABA on chloride ion influx and leading to neuronal hyperpolarization.

-

Anticancer Activity: Imidazole derivatives have been shown to interfere with critical cellular processes in cancer cells, including cell migration and growth.[4] The precise mechanism would need to be elucidated but could involve inhibition of key signaling pathways or enzymes essential for cancer cell proliferation.

III. Applications in High-Throughput Screening

This compound and similar compounds can be screened in various HTS assays to identify and characterize their biological activity.

1. Primary Screening for GABA-A Receptor Modulators: A primary HTS campaign can be designed to identify compounds that enhance the activity of the GABA-A receptor. A common method is a fluorescence-based assay that measures changes in intracellular chloride concentration.

2. Secondary Screening and Hit Validation: Hits from the primary screen would be subjected to secondary assays to confirm their activity and determine their potency and efficacy. This includes dose-response studies and electrophysiological measurements.

3. Anticancer Activity Screening: The compound can be screened against a panel of cancer cell lines to assess its cytotoxic or anti-proliferative effects using assays such as the MTT or CellTiter-Glo assay.

IV. Quantitative Data Summary

The following tables summarize representative data for related fluorophenyl imidazole derivatives.

Table 1: Solubility and Metabolic Stability of Representative 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives

| Compound | Aqueous Solubility (pH 7.4) (µg/mL) | Metabolic Stability (% parent compound remaining after 120 min) |

| 9 (2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative) | 50.00 ± 0.54 | 90 |

| 23 (2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative) | 74.00 ± 0.81 | 89.13 |

Data sourced from studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.[6]

Table 2: Efficacy of Representative 1H-benzo[d]imidazoles in Enhancing GABA-Induced Cl⁻ Currents

| Compound | Efficacy (% of GABA efficacy) |

| 9 | 172 |

| 16 | 124 |

| 23 | 132 |

| 15 | 105 |

| 29 | 112 |

Data reflects the allosteric modulatory properties of various 1H-benzo[d]imidazole derivatives.[3][6]

V. Experimental Protocols

Protocol 1: High-Throughput Primary Screening for GABA-A Receptor Positive Allosteric Modulators (Fluorescence-Based Assay)

1. Objective: To identify compounds that enhance GABA-A receptor-mediated chloride ion influx in a high-throughput format.

2. Materials:

- HEK293 cells stably expressing the α1β2γ2 subtype of the GABA-A receptor.

- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

- Fluorescent chloride indicator dye (e.g., a halide-sensitive YFP).

- GABA (4-aminobutanoic acid).

- Test compound: this compound.

- Positive control (e.g., Diazepam).

- Negative control (e.g., DMSO).

- 384-well black, clear-bottom microplates.

- Fluorescence plate reader.

3. Procedure:

- Cell Plating: Seed the HEK293-GABA-A cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

- Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing (e.g., from 100 µM to 1 nM).

- Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent chloride indicator dye according to the manufacturer's instructions.

- Compound Addition: Add the test compounds, positive control, and negative control to the respective wells. Incubate for 15-30 minutes at room temperature.

- GABA Stimulation: Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells simultaneously using a liquid handler.

- Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader. The influx of chloride ions will quench the fluorescence of the halide-sensitive YFP.

- Data Analysis: Calculate the percentage of potentiation of the GABA response for each test compound concentration relative to the DMSO control.

Protocol 2: Cell Viability Assay for Anticancer Activity Screening (MTT Assay)

1. Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

2. Materials:

- Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87).[4]

- Cell culture medium (e.g., DMEM with 10% FBS).

- Test compound: this compound.

- Positive control (e.g., Doxorubicin).

- Negative control (e.g., DMSO).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

- 96-well clear microplates.

- Absorbance plate reader.

3. Procedure:

- Cell Plating: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- Compound Treatment: Treat the cells with various concentrations of this compound and controls. Incubate for 48-72 hours.

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

- Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

VI. Visualizations

Caption: High-Throughput Screening Workflow for Compound Characterization.

Caption: Hypothesized Signaling Pathway of GABA-A Receptor Modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High performance affinity chromatography (HPAC) as a high-throughput screening tool in drug discovery to study drug-plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

1. Introduction